Transient receptor potential vanilloid type 1 (TRPV1) is a member of the transient receptor potential (TRP) family that is activated or sensitized by a variety of endogenous stimuli as a result of tissue injury and inflammation. TRPV1 is upregulated during inflammation and plays a role in the perception of pain. Capsazepine is a competitive antagonist of transient receptor potential vanilloid type 1 (TRPV1) which blocks the capsaicin-induced uptake of Ca2+ in neonatal rat dorsal root ganglia with an IC50 of 0.42 µM and Chinese hamster ovary cells with an IC50 of 17 nM. It does not block acid- or heat-induced activation of TRPV1 and may block receptors other than TRPV1.4,5 Capsazepine is TRPM8 a antagonist. Capsazepine blocks the painful sensation of heat caused by capsaicin (the active ingredient of chilli pepper) which activates the TRPV1 ion channel. It is therefore considered to be a capsaicin antagonist. The TRPV1 channel functions as a pain and temperature sensor in mammalians. Capsazepine blocks only the activation of TRPV1 channels by chemicals but not by other painful stimuli, like heat. Depending on the pharmacological assay the half maximal inhibitory concentration IC50 is in the nanomolar to low micromolar range. In addition to its effects on TRPV1 channels it was also shown to inhibit the cold activated TRPM8 channel, voltage-activated calcium channels and nicotinic acetylcholine receptors. It mainly serves as a tool to study the TRPV1 ion channel.
Related Compounds
Capsaicin
Relevance: Capsaicin is the prototypical agonist for the TRPV1 receptor, while capsazepine acts as a competitive antagonist at the same receptor. [, , , , , , , , , , , , ] Therefore, capsazepine is often used in conjunction with capsaicin to study the specific role of TRPV1 in various physiological processes. Structurally, capsazepine is a synthetic analog of capsaicin. [, ]
Resiniferatoxin (RTX)
Relevance: Like capsaicin, resiniferatoxin activates TRPV1 receptors, and capsazepine can antagonize its effects. [, , , ] This antagonism suggests that capsazepine competes for the same binding site on the TRPV1 receptor as resiniferatoxin. The high potency and selectivity of resiniferatoxin make it a valuable tool in research investigating the physiological and pharmacological roles of TRPV1 channels.
Ruthenium Red
Relevance: Both ruthenium red and capsazepine can block the effects of capsaicin, but they do so through different mechanisms. [, , , ] Capsazepine exhibits competitive antagonism, whereas ruthenium red displays non-competitive antagonism. This difference suggests that ruthenium red may bind to a distinct site on the TRPV1 receptor or interfere with channel function through an allosteric mechanism.
Protons (H+)
Relevance: Acidic solutions can mimic some effects of capsaicin. While capsazepine can inhibit cough induced by both capsaicin and citric acid, suggesting protons might act at the capsaicin receptor, the inhibition of citric acid-induced cough was only observed at a specific concentration. Furthermore, research indicates that while protons play a role in modulating physiological responses mediated by capsaicin-sensitive sensory neurons in the stomach, their action is likely independent of capsazepine-sensitive sites on the TRPV1 receptor.
Calcitonin Gene-Related Peptide (CGRP)
Relevance: Both capsaicin and low pH can induce the release of CGRP. Notably, capsazepine inhibits the release of CGRP induced by both capsaicin and low pH, suggesting a potential link between low pH and activation of the capsaicin receptor.
Neurokinin A (NKA)
Relevance: In one study, both capsazepine and capsaicin inhibited the contractile response to neurokinin A in rabbit iris sphincter muscle. This finding suggests that capsazepine may exert non-specific effects on smooth muscle, independent of TRPV1 receptor antagonism.
Olvanil
Relevance: Unlike capsazepine, which acts as a TRPV1 antagonist, olvanil activates the receptor. While both compounds share structural similarities with capsaicin, their distinct effects on TRPV1 highlight the importance of specific structural features in determining agonist vs. antagonist activity at the receptor.
Dopamine
Relevance: Research showed that dopamine did not affect the inward current of the human ENaCδβγ heteromultimer expressed in Xenopus oocytes. This finding suggests that the activation of ENaCδ by capsazepine is not due to a dopamine-like effect.
Relevance: Like capsazepine, BCTC inhibits capsaicin-induced activation of TRPV1 but exhibits potent inhibition of acid-induced activation, whereas capsazepine does not. BCTC represents a new class of VR1 antagonist that can be compared with capsazepine in inflammatory and pain models.
YH439
Relevance: YH439 was used as the internal standard in this HPLC method. The selection of YH439 likely stems from its structural similarity to capsazepine, enabling similar chromatographic behavior while remaining distinguishable for accurate quantification.
WIN55,212-2
Relevance: In a study examining the interaction between cannabinoids and TRPV1 receptors in pain modulation, WIN55,212-2 was used as a tool to activate cannabinoid receptors. The study aimed to understand how the analgesic effects of cannabinoids, mediated through CB1 receptor activation, might be influenced by the modulation of TRPV1 receptors. Researchers observed that the analgesic effect of WIN55,212-2 was dose-dependently attenuated by capsazepine. This finding suggests a potential interaction between the cannabinoid and vanilloid systems, indicating that TRPV1 receptors might play a role in the antinociceptive effects of cannabinoids.
Nonivamide
Relevance: Similar to capsaicin, nonivamide can activate TRPV1 receptors, and its effects could potentially be antagonized by capsazepine. Nonivamide is often used in research as a less pungent alternative to capsaicin, facilitating investigations of TRPV1 function without the drawbacks of capsaicin's intense sensory effects.
Relevance: NVABI exhibits antagonistic effects against capsaicin, similar to capsazepine. This finding suggests that NVABI might interact with the TRPV1 receptor and block capsaicin's action. The creation and study of NVABI contribute to expanding the repertoire of potential TRPV1 antagonists.
Relevance: While NVADA also demonstrates antagonistic effects against capsaicin, its actions differ from those of capsazepine and NVABI. NVADA primarily inhibits the initial blood pressure response (Phase A) induced by capsaicin but shows weaker inhibition of the subsequent phases. This distinct pharmacological profile suggests that NVADA might interact with TRPV1 or related receptors differently compared to capsazepine and NVABI.
Nitrononivamide (NVANO)
Relevance: NVANO exhibits capsaicin-like effects on sensory, cardiovascular, and vagus nerve systems, although these effects are less potent than those of capsaicin. This suggests that NVANO might activate TRPV1 receptors. The study of NVANO helped researchers understand the influence of structural modifications on the pharmacological activity of capsaicin analogs, providing insights into the structure-activity relationships of TRPV1 agonists and antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Camostat is a protease inhibitor. It inhibits trypsin (Ki = 1 nM), as well as various inflammatory proteases, including plasmin, kallikrein, and thrombin. Camostat (50 µM) inhibits entry of vesicular stomatitis virus (VSV) particles pseudotyped with severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 spike glycoprotein in Calu-3 cells and primary human lung epithelial cells. It reduces the number of SARS-CoV-2 genomic equivalents, a marker of infection, in Calu-3 cells. Camostat inhibits sodium channel function in human airway epithelial cells (IC50 = 50 nM) and enhances mucociliary clearance in sheep. Dietary administration of camostat (1 mg/kg) inhibits the production of TNF-α and chemokine (C-C motif) ligand 2 (CCL2) by monocytes, as well as proliferation of pancreatic stellate cells in a rat model of pancreatic fibrosis. Orally active, non-peptide proteolitic enzyme inhibitor with anti-trypsin and anti-plasmin activities, related structurally to gabexate. Protease inhibitor. Camostat mesilate is a serine protease inhibitor that inhibits plasmin, kallikrein, thrombin as well as trypsin, which attenuates pancreatic fibrosis. It reduces weight gain and improves metabolism in obese rodent models. It is in clinical use (in Japan) for pancreatitis. Camostat has been found to inhibit influenza virus replication in human tracheal epithelial cells and is also a direct prostasin inhibitor which may be useful in reducing sodium transport in cystic fibrosis. Additionally it has been shown to reduce infection of Calu-3 lung cells by SARS-CoV-2 (the coronavirus responsible for COVID-19) via inhibition of the serine protease TMPRSS2 required for viral spike protein priming. Camostat Mesylate is the mesylate salt form of camostat, an orally bioavailable, synthetic serine protease inhibitor, with anti-inflammatory, antifibrotic, and potential antiviral activities. Upon oral administration, camostat and its metabolite 4-(4-guanidinobenzoyloxyl)phenyl acetic acid (FOY 251) inhibit the activities of a variety of proteases, including trypsin, kallikrein, thrombin and plasmin, and C1r- and C1 esterases. Although the mechanism of action of camostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Camostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Camostat may also suppress the expression of the cytokines interleukin-1beta (IL-1b), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-beta), along with alpha-smooth muscle actin (alpha-SMA). This reduces inflammation and fibrosis of the pancreas. In addition, camostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication. Camostat methanesulfonate is a member of guanidines and a methanesulfonate salt. It has a role as an anticoronaviral agent.
Camphoric acid, (-)- is a white crystallisable substance obtained from the oxidation of camphor. It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals.
Camptothecin sodium selectively inhibits the nuclear enzyme DNA Topoisomerase, Type I. Several semisynthetic analogs of camptothecin have demonstrated antitumor activity.
Camsirubicin, also known as GPX-150, MNPR-201, and CNDO1011, is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin with potential antineoplastic activity. Anthracycline analogue GPX-150 intercalates DNA and impedes the activity of topoisomerase II, inducing single and double-stranded breaks in DNA; inhibiting DNA replication and/or repair, transcription, and protein synthesis; and activating tumor cell apoptosis.
Camylofin is a smooth muscle relaxant with both anticholinergic action as well as direct smooth muscle action. Anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors, but the action is less pronounced. Direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium.
Candesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Kis = 0.17, 0.12, and 0.12 nM for recombinant human AT1, rat AT1A, and rat AT1B receptors, respectively) and an active metabolite of the prodrug candesartan cilexitil. It is selective for AT1 over AT2 receptors (Ki = 26,500 nM for the recombinant human AT2 receptor). It inhibits angiotensin II-induced contraction of isolated rabbit aortic strips and increases in blood pressure in rats following intravenous administration (ID50 = 0.033 mg/kg). Formulations containing candesartan have been used in the treatment of hypertension and heart failure. Candesartan Cilexetil Related Compound G is an impurity of candesartan cilexetil (CAN), which is classified as an angiotensin II receptor antagonist. CAN finds application in the treatment of hypertension, and can be used in cardiac patients with impaired left ventricular systolic function. It is a pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Candesartan is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. Candesartan selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure. Candesartan is an angiotensin II receptor blocker used widely in the therapy of hypertension and heart failure. Candesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Candesartan is a benzimidazolecarboxylic acid that is 1H-benzimidazole-7-carboxylic acid substituted by an ethoxy group at position 2 and a ({2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl}methyl) group at position 1. It is a angiotensin receptor antagonist used for the treatment of hypertension. It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an environmental contaminant and a xenobiotic. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole. It is a conjugate acid of a candesartan(2-).